Compound Description: PD153035 is a potent tyrosine kinase inhibitor, recognized as the most potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. []
Relevance: PD153035 and 4-(3-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone share a very similar core structure, both containing a quinazoline or dihydroquinolinone scaffold with a 3-bromophenyl substituent and dimethoxy groups. This makes PD153035 a close analog of the target compound. []
Gefitinib (Iressa, ZD1839)
Compound Description: Gefitinib is a drug developed from the quinazoline compound family and is currently the only FDA-approved treatment for advanced non-small cell lung cancer (NSCLC). []
Relevance: Gefitinib also belongs to the quinazoline family and its development was inspired by studies on compounds like PD153035, which shares significant structural similarities with 4-(3-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. This highlights the relevance of the target compound's core structure in medicinal chemistry. []
Compound Description: CDST is a newly synthesized anticancer agent with demonstrable antitumor activity. Studies have shown that CDST can induce granulocytic differentiation and inhibit the growth of human leukemic HL-60 cells. []
Relevance: Both CDST and 4-(3-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone belong to the tetrahydroisoquinoline class of compounds. They share a very similar core structure with a dimethoxy-substituted tetrahydroisoquinoline scaffold, making them structurally related. []
Compound Description: This compound is a non-peptide antagonist of human orexin receptors. It shows potential for use in treating sleep and eating disorders. []
Relevance: This compound and 4-(3-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone share a central 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline moiety, highlighting the importance of this structural feature in different pharmacological activities. []
Tariquidar (TQR; XR9576)
Compound Description: Tariquidar is a potent third-generation inhibitor of P-glycoprotein (P-gp), an efflux transporter. []
Relevance: Tariquidar incorporates a 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline moiety within its structure, directly linking it to 4-(3-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as a related compound. []
Compound Description: This compound was investigated as a potential fluorine-18 labeled radiopharmaceutical for imaging P-glycoprotein (P-gp) at the blood-brain barrier. []
Relevance: Similar to the target compound, Compound 1a features a central 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl unit, making it a closely related structure. []
Compound Description: Compound 2 was also investigated as a potential fluorine-18 labeled radiopharmaceutical for P-glycoprotein (P-gp) imaging at the blood-brain barrier. []
Relevance: This compound is structurally related to 4-(3-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone through the shared 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline scaffold. []
Compound Description: Compound 3 showed promise as a fluorine-18 labeled radiopharmaceutical for P-gp PET imaging, demonstrating good metabolic stability and selectivity for P-gp. []
Relevance: Compound 3 and 4-(3-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone are related through the presence of the 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl structural motif. []
Compound Description: This compound is a carbon-11 labeled benzamide analog with high affinity and selectivity for sigma(2) receptors. It was investigated as a potential PET radiotracer for imaging the proliferative status of breast tumors. []
Relevance: The radiotracer [(11)C]2 shares the 3,4-dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl subunit with 4-(3-bromophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, establishing their structural relationship. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.